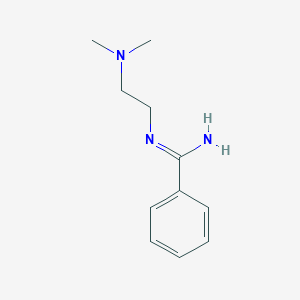

N1-(2-(dimethylamino)ethyl)benzamidine

Description

Contextualizing the Benzamidine (B55565) Moiety within Contemporary Medicinal Chemistry Research

The benzamidine moiety, a benzene (B151609) ring substituted with an amidine group, is a well-established pharmacophore in medicinal chemistry. Its derivatives are recognized for a wide spectrum of biological activities, making them a focal point of research for developing new therapeutic agents.

One of the most prominent roles of benzamidine derivatives is as inhibitors of serine proteases, a large family of enzymes involved in physiological processes such as blood coagulation, digestion, and inflammation. nih.govnih.gov Benzamidine itself is a competitive inhibitor of trypsin and other trypsin-like enzymes. nih.gov This inhibitory action has spurred the investigation of a vast number of substituted benzamidines as potential treatments for various diseases. For instance, their ability to inhibit enzymes in the coagulation cascade has made them attractive candidates for the development of novel anticoagulants. nih.gov

Furthermore, benzamidine derivatives have demonstrated potential anti-inflammatory, antimicrobial, and antifungal activities. nih.gov The structural framework of benzamidine allows for diverse chemical modifications, enabling researchers to fine-tune the molecule's potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on benzamidine derivatives have provided valuable insights for designing more effective enzyme inhibitors. nih.govnih.gov For example, a study on 52 benzamidine derivatives as inhibitors of boar sperm acrosin, a serine protease, revealed that all tested compounds were more potent than benzamidine itself, with one derivative showing a significantly lower inhibition constant (Ki). nih.gov

The binding of substituted benzamidines to serine proteases like thrombin, plasmin, and complement C1s has been shown to be influenced by the physicochemical properties of the substituents, such as their hydrophobicity and electron-donating capabilities. nih.gov This highlights the importance of the benzamidine core as a scaffold that can be systematically modified to achieve desired biological effects.

Significance of Amidine Functionalities in Drug Discovery and Chemical Biology

The amidine functional group, characterized by the RC(=NH)NH₂ structure, is a crucial component in many biologically active molecules and approved drugs. nih.gov Amidines are significantly more basic than their amide counterparts and are typically protonated at physiological pH, forming a positively charged amidinium ion. nih.gov This positive charge allows for strong ionic interactions with biological targets such as proteins and nucleic acids, which is a key factor in their mechanism of action. nih.gov

In drug discovery, the amidine group is often employed as a bioisostere for other functional groups, most notably amides and guanidines. nih.govacs.org Bioisosteric replacement is a strategy used to modify a lead compound to improve its properties, such as potency, selectivity, metabolic stability, and oral bioavailability, while retaining the desired biological activity. nih.govresearchgate.net Replacing an amide with an amidine can introduce basicity and alter the hydrogen bonding pattern, which can lead to improved pharmacokinetic profiles. nih.govacs.org

The ability of amidines to engage in multiple non-covalent interactions, including hydrogen bonding and electrostatic interactions, makes them effective for binding to the active sites of enzymes or the grooves of DNA. nih.gov This property has been exploited in the design of various therapeutic agents, including antimicrobials, antiparasitics, and anticancer drugs. nih.gov For example, the antiprotozoal drug pentamidine (B1679287) features two amidine groups that are crucial for its biological activity. nih.gov

Overview of Research Trajectories for N1-(2-(dimethylamino)ethyl)benzamidine and Related Analogs

While direct research on this compound is limited, the research trajectories of structurally related compounds provide a clear indication of its potential areas of investigation. The key structural features of this molecule are the benzamidine core and the N-substituted ethylamine (B1201723) side chain. Research on analogs containing these or similar fragments is primarily focused on enzyme inhibition and receptor modulation.

A study of benzamide (B126) and picolinamide (B142947) derivatives featuring a dimethylamine (B145610) side chain investigated their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors for the potential treatment of Alzheimer's disease. nih.gov The study found that the position of the dimethylamine side chain significantly influenced the inhibitory activity and selectivity. nih.gov One of the picolinamide derivatives demonstrated potent AChE inhibitory activity with a mixed-type inhibition mechanism, suggesting it could bind to both the catalytic and peripheral sites of the enzyme. nih.gov

Similarly, research into N-substituted benzamide derivatives has explored their potential as antitumor agents. nih.govresearchgate.net In one study, derivatives designed based on the histone deacetylase (HDAC) inhibitor Entinostat (MS-275) showed significant anti-proliferative activity against several cancer cell lines. nih.gov The structure-activity relationship analysis indicated that the substituents on the phenyl ring and the heteroatoms of the amide group were critical for activity. nih.gov

Furthermore, analogs such as N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides have been synthesized and evaluated for antiallergy activity. nih.gov Several of these derivatives were active in a model of IgE-mediated allergic response, and one analog showed notable affinity for H1 histaminic receptors. nih.gov

Data on Related Benzamidine and Benzamide Derivatives

The following tables present data on the biological activities of compounds structurally related to this compound, illustrating the therapeutic potential of these chemical scaffolds.

Table 1: Inhibition of Serine Proteases by Benzamidine Derivatives

| Compound | Target Enzyme | Inhibition Constant (K_i) |

| Benzamidine | Boar Acrosin | 4.0 x 10⁻⁶ M nih.gov |

| alpha-(4-amidino-2,6-diiodophenoxy)-3-nitrotoluene | Boar Acrosin | 4.5 x 10⁻⁸ M nih.gov |

Table 2: Cholinesterase Inhibitory Activity of a Related Picolinamide Derivative

| Compound | Target Enzyme | IC₅₀ | Selectivity (BChE/AChE) |

| Compound 7a (a picolinamide derivative) | Acetylcholinesterase (AChE) | 2.49 ± 0.19 μM nih.gov | 99.40 nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C11H17N3 |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N'-[2-(dimethylamino)ethyl]benzenecarboximidamide |

InChI |

InChI=1S/C11H17N3/c1-14(2)9-8-13-11(12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,12,13) |

InChI Key |

ZAZIRUIMJRHZQD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN=C(C1=CC=CC=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N1 2 Dimethylamino Ethyl Benzamidine and Its Structural Analogs

Strategic Approaches to Benzamidine (B55565) Synthesis in Modern Organic Chemistry.

The synthesis of the benzamidine core is a cornerstone of medicinal and organic chemistry, with methods evolving from classical procedures to highly sophisticated modern techniques. These strategies are pivotal for creating a diverse range of benzamidine derivatives, including N1-(2-(dimethylamino)ethyl)benzamidine.

Classical and Contemporary Amidination Reactions

The formation of the amidine group has been accomplished through various reactions over the years. The Pinner reaction stands as a common classical route, involving the reaction of a nitrile with an alcohol in the presence of an acid to form an iminoether. wikipedia.org Subsequent treatment with ammonia (B1221849) converts the iminoether into the desired primary amidine. wikipedia.org

Contemporary methods often seek to improve efficiency and substrate scope. Direct amination of nitriles is a more modern approach, which can be promoted by Lewis acids like aluminum trichloride. wikipedia.org Other strategies include the reaction of dimethylformamide acetal (B89532) with primary amines or the direct amination of an imidoyl chloride. wikipedia.org Furthermore, amidines can be prepared by adding organolithium reagents to diimines. wikipedia.org

A comparison of these foundational methods is presented below:

| Method | Reactants | Key Features | Reference |

| Pinner Reaction | Nitrile, Alcohol, Acid, Ammonia | Two-step process; Forms an iminoether intermediate. | wikipedia.org |

| Direct Amination | Nitrile, Amine, Lewis Acid | More direct than the Pinner reaction; Promoted by Lewis acids. | wikipedia.org |

| From Amides | Amide, Amine | Can be used in certain exceptional cases, often requiring activation. | wikipedia.org |

| From Imidoyl Chlorides | Imidoyl Chloride, Amine | Direct amination without the need for a catalyst. | wikipedia.org |

Multicomponent Reactions and Cascade Processes for Benzamidine Scaffold Assembly

Modern synthetic chemistry increasingly relies on multicomponent reactions (MCRs) to generate molecular complexity in a single step, enhancing synthetic efficiency. mdpi.com MCRs, such as the Strecker, Ugi, and Passerini reactions, are powerful tools for building diverse molecular scaffolds by combining three or more starting materials in a one-pot reaction. mdpi.comnih.gov While not always directly yielding benzamidines, the products of MCRs can be valuable intermediates that are subsequently converted to the target amidine structures. beilstein-journals.org For instance, an α-amino nitrile derivative from a Strecker reaction could potentially be transformed into a substituted amidine. mdpi.com

Cascade reactions, which involve a series of intramolecular transformations, also offer an elegant pathway to complex molecules. nih.gov Enzymatic cascades, in particular, are gaining traction for their high selectivity and mild reaction conditions. nih.govnih.gov For example, a cascade involving nitrile hydrolyzing enzymes and amide bond synthetase enzymes can produce various amides under aqueous conditions, which could be adapted for amidine synthesis. nih.govnih.gov

Synthesis of N-Substituted Benzamidines: Focus on Aminoalkyl Moieties.

The introduction of substituents onto the nitrogen atoms of the benzamidine core is crucial for tuning the molecule's properties. The focus here is on the incorporation of aminoalkyl groups, specifically the N-(2-(dimethylamino)ethyl) moiety.

Introduction of the N-(2-(dimethylamino)ethyl) Side Chain

The synthesis of N-substituted amidines can be challenging due to the potential for over-alkylation and side reactions. youtube.com A direct approach for preparing N-substituted aryl amidines involves the activation of amines with a strong base, allowing them to react with nitriles. nih.gov This method avoids the use of transition metals and can be more efficient than traditional multi-step syntheses. nih.gov

To synthesize this compound, a plausible route would involve the reaction of benzonitrile (B105546) with N,N-dimethylethane-1,2-diamine. The reaction would likely require a strong base to deprotonate one of the amine groups of the diamine, making it sufficiently nucleophilic to attack the nitrile carbon.

An alternative strategy involves a two-step process starting from benzamidine itself. Benzamidine could be reacted with a suitable alkylating agent, such as 2-chloro-N,N-dimethylethanamine, in the presence of a base to facilitate the nucleophilic substitution reaction.

Optimization of Reaction Conditions for Yield and Purity in Academic Synthesis

Achieving high yield and purity is a primary goal in any synthetic procedure. The optimization of reaction conditions is therefore a critical step. For the synthesis of N-substituted amidines, several parameters can be adjusted, including the choice of solvent, temperature, catalyst, and base. researchgate.net

For example, in the synthesis of secondary amides via the rearrangement of N-substituted amidines, a study systematically investigated the influence of different additives (bases) on the reaction yield. researchgate.net The results showed that the addition of a base could have no effect or even a negative impact on the product yield. researchgate.net

Table of Optimization for a Related Amide Synthesis researchgate.net

| Entry | Additive (Base) | Yield (%) |

| 1 | None | 72 |

| 2 | K₂CO₃ | 65 |

| 3 | Cs₂CO₃ | 61 |

| 4 | NaOAc | 68 |

| 5 | Pyridine | 55 |

This table illustrates the optimization process for a related reaction and highlights how different bases can influence the outcome. A similar systematic approach would be necessary to determine the optimal conditions for the synthesis of this compound.

Green Chemistry Principles and Sustainable Synthetic Routes in Benzamidine Derivative Preparation.

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com These principles are increasingly being applied to the synthesis of pharmacologically relevant molecules like benzamidine derivatives. mdpi.com

Sustainable approaches to benzamidine synthesis focus on several key areas:

Use of Greener Solvents: Replacing conventional toxic solvents with more environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). mdpi.comchemmethod.com Some procedures even occur exclusively in water without the need for any additional reagents or catalysts. chemmethod.com

Catalysis: Employing efficient and recoverable catalysts to minimize waste. google.com This includes the use of ionic liquid-supported nano-metal catalysts, which have shown high activity and can be recycled. google.com

Energy Efficiency: Utilizing energy-efficient techniques like microwave irradiation, which can lead to shorter reaction times and higher yields compared to conventional heating. chemmethod.com

Atom Economy: Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of all starting materials into the final product. mdpi.com

Solvent-Free Conditions: Conducting reactions without a solvent, which significantly reduces waste and simplifies purification. chemmethod.com

One innovative green method involves the use of a deep eutectic solvent (DES) which can act as both the reaction medium and a reactant, offering advantages in yield and work-up procedures. nih.gov Biocatalytic routes, using enzymes in aqueous media, represent another promising avenue for sustainable chemical production. manchester.ac.uk

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies of N1 2 Dimethylamino Ethyl Benzamidine Analogs

Fundamental Principles of SAR Applied to Benzamidine (B55565) Derivatives

Structure-Activity Relationship (SAR) studies are designed to identify the key chemical features of a molecule, known as pharmacophores, that are responsible for its biological activity. drugdesign.org For benzamidine derivatives, a class of compounds known to act as inhibitors for various enzymes, particularly serine proteases like acrosin, SAR principles are critical. nih.gov The core of these studies involves systematically modifying the chemical structure of a lead compound and evaluating how these changes affect its biological efficacy. drugdesign.org

The fundamental components of a benzamidine-based inhibitor that are typically explored in SAR studies include:

The Benzamidine Core: This positively charged group often mimics the guanidinium (B1211019) group of arginine, allowing it to bind to the S1 pocket of many serine proteases. Modifications to the benzene (B151609) ring, such as the introduction of substituents, can significantly alter binding affinity and selectivity.

Substituents on the Aromatic Ring: The nature, position, and size of substituents on the phenyl ring can influence electronic properties, hydrophobicity, and steric interactions with the target protein.

A study evaluating 52 benzamidine derivatives for their inhibitory activity against boar sperm acrosin demonstrated these principles effectively. While all derivatives were more potent than the parent benzamidine, significant structural specificity was observed, highlighting that even minor modifications can lead to substantial changes in potency. nih.gov For instance, one derivative, α-(4-amidino-2,6-diiodophenoxy)-3-nitrotoluene, showed an outstanding inhibitory constant (Ki) of 4.5 x 10⁻⁸ M, a significant improvement over benzamidine's Ki of 4.0 x 10⁻⁶ M. nih.gov This underscores the power of SAR in optimizing lead compounds.

Positional and Substituent Effects on the Benzamidine Core and N-Substitutions

The specific placement and chemical nature of substituents on the benzamidine scaffold are crucial determinants of biological activity. Alterations can affect the molecule's interaction with the target receptor through steric, electronic, and hydrophobic effects.

Substituent Effects on the Benzamidine Core: The aromatic ring of the benzamidine core is a prime site for modification. Studies on related N-(4,6-dimethyl-2-pyridinyl) benzamides as anti-inflammatory agents have shown that the electronic character of substituents plays a major role. The inclusion of electronegative groups, particularly at the meta position of the benzamide (B126) moiety, was found to enhance pharmacological activity. ijapbc.com This suggests that groups like -SCH₃, -CHF₂, or -CF₃ can favorably alter the electron distribution of the molecule, leading to improved interactions with the biological target. ijapbc.com

Effects of N-Substitutions: Alkylation or substitution at the nitrogen atoms of the core structure can profoundly impact activity. In studies of N-substituted phenyldihydropyrazolones, it was observed that more apolar compounds generally exhibited better activity against Trypanosoma cruzi amastigotes. frontiersin.org For N-alkylated benzimidazoles, the nature and position of the substituent at the N-1 position were found to be important in determining antiviral properties. nih.gov These findings indicate that the N-substituent can influence key properties like lipophilicity and the ability to form specific interactions within a binding pocket. Direct mono-N-alkylation is a common synthetic strategy to explore these effects. researchgate.net

The following table summarizes the impact of different substituents on the activity of various benzamidine and related heterocyclic analogs, based on findings from several studies.

| Compound Class | Position of Substitution | Substituent Type | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Benzamidine Derivatives | Phenyl Ring | α-(4-amidino-2,6-diiodophenoxy)-3-nitrotoluene | Increased inhibitory potency against acrosin | nih.gov |

| N-(4,6-dimethyl-2-pyridinyl) Benzamides | Meta-position on Benzamide | Electronegative groups (-SCH3, -CF3) | Enhanced anti-inflammatory activity | ijapbc.com |

| N-alkylated Benzimidazoles | N-1 Position | Alkyl groups | Modulated antiviral activity | nih.gov |

| Phenyldihydropyrazolones | Pyrazolone Nitrogen | Apolar substituents | Improved activity against T. cruzi | frontiersin.org |

Elucidating the Role of the N1-(2-(dimethylamino)ethyl) Moiety in Modulating Biological Activity

In a study of benzamide and picolinamide (B142947) derivatives designed as acetylcholinesterase (AChE) inhibitors, the position of a dimethylamine (B145610) side chain was found to markedly influence inhibitory activity and selectivity. nih.govnih.gov The investigation revealed that derivatives with a para-substituted dimethylamine side chain exhibited more potent inhibition and higher selectivity against AChE compared to those with meta- or ortho-substitutions. nih.gov This highlights the spatial importance of the dimethylamino group for optimal interaction with the enzyme's active or peripheral sites. nih.govnih.gov

The dimethylamino group's basicity allows it to act as a proton acceptor, which can be crucial for forming hydrogen bonds or salt bridges with acidic residues in a protein's binding site. rsc.org Its presence often enhances water solubility, a desirable property for drug candidates. rsc.org In the context of N1-(2-(dimethylamino)ethyl)benzamidine, this moiety extends from the core, allowing it to probe for interactions outside the primary binding pocket occupied by the benzamidine head group.

The table below presents data from a study on benzamide derivatives containing a dimethylamine side chain, illustrating how the position of this moiety affects inhibitory activity against acetylcholinesterase (AChE).

| Compound | Position of (dimethylamino)ethoxy Side Chain | AChE IC₅₀ (μM) | Reference |

|---|---|---|---|

| Analog 1 | Ortho | >100 | nih.gov |

| Analog 2 | Meta | 15.45 | nih.gov |

| Analog 3 | Para | 9.67 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to formalize the SAR. It seeks to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijpsr.comnih.gov By correlating physicochemical properties or structural features (descriptors) with activity, QSAR models can be used to predict the efficacy of novel, unsynthesized compounds, thereby streamlining the drug discovery process. ijapbc.com

For benzamidine and related heterocyclic derivatives, various QSAR studies have been successfully applied. These models often utilize descriptors such as:

Topological descriptors: These describe the connectivity and branching of the molecule (e.g., Galvez topological charge indices). ijpsr.com

Electronic descriptors: These quantify the electronic properties, such as electrostatic fields, which can be crucial for receptor binding. ijapbc.com

Hydrophobic descriptors: MlogP or similar parameters are used to describe the lipophilicity of the compounds, which affects membrane permeability and binding to hydrophobic pockets. nih.gov

Steric descriptors: These account for the size and shape of the molecule.

A 3D-QSAR study on N-(4,6-dimethyl-2-pyridinyl) benzamides found that electrostatic field descriptors were paramount in determining the anti-inflammatory activity, confirming that electronic interactions play a major role. ijapbc.com Similarly, QSAR analyses of substituted benzimidazoles have established the importance of parameters like the weighted atomic polarizability (WAP), MlogP, and the unsaturation index (UI) in describing their antimicrobial activities. nih.gov These models not only predict activity but also provide insights into the mechanism of action by highlighting which molecular properties are most influential. nih.gov

Structure-Kinetic Relationship (SKR) Analysis for Ligand-Target Interactions

While SAR and QSAR focus on binding affinity (a thermodynamic parameter), Structure-Kinetic Relationship (SKR) analysis investigates the kinetics of the ligand-target interaction, specifically the association (on-rate, k_on) and dissociation (off-rate, k_off) rate constants. rsc.org The residence time of a drug on its target, which is the reciprocal of the off-rate (1/k_off), is increasingly recognized as a critical parameter for drug efficacy. nih.gov A longer residence time can lead to a more sustained pharmacological effect in vivo. rsc.org

SKR studies aim to understand how specific structural modifications to a ligand influence these kinetic rates. imrpress.com For example, in kinase inhibitors, subtle changes can dramatically alter residence time. SKR studies on inhibitors of FabI revealed that hydrophobic substituents at one position and a moderately polar group at another increased residence time. nih.gov This suggests that optimizing interactions that stabilize the transition state of binding or create an induced-fit conformation can effectively slow the dissociation of the compound from its target.

For this compound analogs, an SKR analysis would involve:

Synthesizing a series of analogs with systematic modifications to the benzamidine core, the N1-substituent, and the dimethylaminoethyl moiety.

Measuring the k_on and k_off rates for each analog against its biological target using techniques like surface plasmon resonance (SPR). acs.org

Correlating the observed kinetic changes with the specific structural modifications. For instance, increasing the flexibility of the ethyl linker or altering the substitution pattern on the phenyl ring could impact how the inhibitor settles into the binding site and the energy required for it to dissociate.

Molecular Mechanisms of Action and Biological Target Research for N1 2 Dimethylamino Ethyl Benzamidine Analogs

Elucidation of Molecular Interaction Pathways for Benzamidine (B55565) Derivatives

Benzamidine derivatives are recognized as competitive, reversible inhibitors that target the active sites of various serine proteases, including plasmin, tissue plasminogen activator (tPA), and thrombin. acs.org The binding process of these derivatives to their target enzymes, such as trypsin, has been a model system for studying protein-ligand interactions. biorxiv.orglew.ro

Molecular dynamics simulations have been instrumental in mapping the binding pathways. biorxiv.org These studies show that the journey of a benzamidine molecule from a solvent to the S1 binding pocket of an enzyme like trypsin is not a simple, direct event. Instead, it involves a series of intermediate and transition states. biorxiv.orgresearchgate.netnih.gov

Two primary pathways have been identified for benzamidine binding to trypsin: a "direct pathway" and a "His57 pathway". biorxiv.orgresearchgate.net

Direct Pathway : In this route, the benzamidine molecule moves from the solvent directly into the S1 pocket. It first establishes a hydrogen bond with the amino acid Ser190 before repositioning to form a more stable salt-bridge interaction with Asp189, a key residue responsible for binding in the pocket. biorxiv.orgresearchgate.net

His57 Pathway : This less frequent pathway involves an intermediate interaction with the residue His57, which is part of the enzyme's catalytic triad. biorxiv.orgresearchgate.net The protonation state of His57 is critical; the pathway is favored when His57 is in a neutral state, as a positive charge on both the residue and the benzamidine molecule would cause repulsion. biorxiv.org

During the binding process, the benzamidine molecule appears to "roll" across the enzyme's surface, forming transient hydrogen bonds with various residues like N89, H57, S210, and S214 before settling into the binding pocket. nih.gov The initial recognition is often characterized by mild hydrophobic interactions, followed by stronger π-π stacking interactions with aromatic residues like Y151 and Y39. nih.gov The final, stable bound state is dominated by strong electrostatic interactions between the positively charged benzamidine and the negatively charged Asp189 residue at the base of the S1 pocket. lew.ronih.gov

Target Identification Strategies for N1-(2-(dimethylamino)ethyl)benzamidine Analogs

Identifying the specific biological targets of small molecules like this compound is fundamental for developing new drugs and understanding their mechanisms of action. nuvisan.com This process, often called target deconvolution, employs a range of strategies to pinpoint the proteins or pathways a compound interacts with to produce a biological effect. nuvisan.comresearchgate.net For benzamidine analogs, which are known to interact with enzymes like serine proteases, target identification often begins with hypothesis-driven approaches based on their known inhibitory activities. ontosight.aiplos.org However, unbiased, large-scale screening methods are crucial for discovering novel or unexpected targets. nuvisan.com

In Vitro Assay Development for Target Validation

Once a potential target is identified, its interaction with the compound must be confirmed through a process called target validation. nih.gov This involves developing specific in vitro assays to measure the compound's effect on the target's function. sigmaaldrich.com For enzyme targets like serine proteases, these assays typically measure enzymatic activity.

A common approach is to use a chromogenic or fluorogenic substrate that the enzyme can cleave. The rate of product formation, which can be measured spectrophotometrically or fluorometrically, is monitored in the presence of varying concentrations of the inhibitor. acs.org This allows for the determination of key inhibitory parameters. For instance, in fibrinolysis research, an annular clot lysis assay can be used to monitor the activity of plasmin in a more physiologically relevant setting, tracking the degradation of a fibrin (B1330869) clot in real-time. acs.org These biochemical assays are essential for confirming that the compound directly engages with and modulates the activity of the purified target protein.

Chemical Proteomics and Affinity-Based Probes in Target Deconvolution

Chemical proteomics is a powerful, large-scale approach for identifying the targets of a small molecule directly within a complex biological sample, such as a cell lysate. nih.govresearchgate.net This technique often utilizes affinity-based probes, which are modified versions of the compound of interest. nih.gov

The process typically involves these key components:

Probe Design : The benzamidine analog is chemically modified to create a probe. This usually involves attaching a "handle," such as biotin (B1667282) or an alkyne group for click chemistry, via a linker. researchgate.net This handle allows for the subsequent isolation of the probe and any proteins it has bound to.

Affinity Chromatography : The probe is immobilized on a solid support, such as agarose (B213101) beads, to create an affinity matrix. researchgate.net A cell lysate or proteome sample is then passed over this matrix. The target protein(s) will specifically bind to the immobilized benzamidine probe, while non-binding proteins are washed away. plos.orgresearchgate.net

Target Identification : The bound proteins are then eluted from the matrix and identified using high-resolution mass spectrometry. researchgate.net

This affinity-based approach has been successfully used with ligands like p-aminobenzamidine to purify serine proteases and other proteins from complex mixtures. plos.org A major challenge in these experiments is distinguishing specific, high-affinity binders from non-specific, low-affinity interactors that can contaminate the results. researchgate.net

Enzyme Kinetics and Inhibition Studies

Enzyme kinetics studies are performed to quantitatively describe how benzamidine derivatives interact with their target enzymes and inhibit their catalytic function. These studies are fundamental to understanding the potency and mechanism of action of these compounds. nih.gov

Characterization of Enzyme Binding and Catalysis

The interaction between an enzyme and an inhibitor like a benzamidine derivative is characterized by determining its kinetic parameters. Benzamidine and its derivatives are known to be competitive inhibitors of serine proteases. acs.orgnih.govwikipedia.org This means they bind to the same active site that the enzyme's natural substrate would, thereby preventing the substrate from binding and the catalytic reaction from occurring. The strength of this binding is quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to occupy half of the enzyme's active sites. A lower Kᵢ value indicates a more potent inhibitor. nih.gov

Inhibition Mechanisms of Target Enzymes by Benzamidine Derivatives

The primary mechanism of inhibition for benzamidine derivatives is competitive inhibition of serine proteases. acs.orgnih.gov The positively charged amidine group is crucial for this activity, as it mimics the side chain of arginine, one of the natural substrates for enzymes like trypsin, plasmin, and thrombin. This allows it to bind strongly to the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of these enzymes. biorxiv.org

Structure-activity relationship studies have shown that modifications to the benzamidine scaffold can significantly alter inhibitory activity against different enzymes. nih.gov For example, creating bivalent or multivalent compounds, such as pentamidine (B1679287), can dramatically increase inhibitory potency compared to monovalent derivatives. acs.org This is due to an increased probability of rebinding to the active site. acs.org The inhibitory effects are often quantified by both the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce enzyme activity by 50%. acs.orgnih.gov

The table below presents inhibition data for several benzamidine derivatives against key serine proteases involved in fibrinolysis and coagulation.

| Compound | Target Enzyme | Kᵢ (μM) | IC₅₀ (μM, Annular Clot Assay) |

|---|---|---|---|

| Benzamidine | Plasmin | 18 ± 2.9 | 158 ± 1.2 |

| Benzamidine | tPA | 170 ± 22 | - |

| Benzamidine | Thrombin | 20 ± 1.6 | - |

| Pentamidine | Plasmin | 2.1 ± 0.8 | 3.2 ± 1.1 |

| Pentamidine | tPA | 43 ± 9.7 | - |

| Pentamidine | Thrombin | 4.5 ± 2.3 | - |

| AMB (4-Amidino benzoic acid methyl ester) | Plasmin | 1074 ± 19 | 1912 ± 1.1 |

| AMB (4-Amidino benzoic acid methyl ester) | tPA | 5209 ± 161 | - |

| AMB (4-Amidino benzoic acid methyl ester) | Thrombin | 344 ± 33 | - |

Data sourced from ACS Pharmacology & Translational Science. acs.org

Lack of Publicly Available Research on DNA and RNA Binding Interactions of this compound Analogs

A comprehensive search of publicly accessible scientific literature and research databases has revealed a significant lack of specific information regarding the DNA and RNA binding interactions of this compound and its direct analogs.

Research into compounds with similar structural motifs, such as those containing a (2-(dimethylamino)ethyl) side chain, indicates that this functional group can play a role in mediating interactions with the phosphate (B84403) backbone of DNA or in positioning the core of the molecule for intercalation or minor groove binding. However, without specific studies on this compound analogs, any discussion of their DNA and RNA binding properties would be speculative and fall outside the required scope of this article.

Therefore, the section on "," specifically subsection "4.4. DNA and RNA Binding Interactions," cannot be populated with the detailed, scientifically accurate research findings and data tables as requested due to the absence of relevant primary research in the public domain.

Computational Chemistry and Molecular Modeling Investigations of N1 2 Dimethylamino Ethyl Benzamidine and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, governed by its electronic structure. These methods are used to predict molecular geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. For a compound like N1-(2-(dimethylamino)ethyl)benzamidine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine optimized molecular geometry, bond lengths, and bond angles. nih.govresearchgate.net These calculations are crucial for understanding the molecule's stability and reactivity.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity and a greater propensity for electronic transitions. researchgate.net Furthermore, DFT is employed to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Representative Parameters Obtainable from DFT Calculations for this compound Note: The following data is illustrative of parameters typically generated through DFT analysis and is not from direct experimental measurement of this specific compound.

| Parameter | Description | Typical Application |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. researchgate.net |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Helps identify reactive sites within the molecule. |

Theoretical calculations are highly effective in predicting spectroscopic signatures, which can then be compared with experimental data for structural validation. Time-Dependent DFT (TD-DFT) is the standard method for simulating UV-Visible electronic spectra, providing information on electronic transitions and absorption wavelengths. researchgate.net

Similarly, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) spectra. The calculated vibrational modes can be assigned to specific functional groups within this compound, aiding in the interpretation of experimental IR spectra. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed, offering a powerful tool for confirming the molecular structure. nih.govnih.gov

Molecular Dynamics Simulations to Explore Conformational Dynamics and Ligand-Target Recognition

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. nih.gov This technique is particularly valuable for studying the conformational flexibility of ligands like this compound and the process of its recognition by a biological target.

For the closely related analog, benzamidine (B55565), extensive MD simulations have been performed to study its binding process to the enzyme trypsin. researchgate.netnih.gov These simulations reveal that the ligand explores various conformations and orientations on the protein surface before settling into the binding pocket. nih.gov The simulations can identify key intermediate states and characterize the pathways of association and dissociation. lew.ro By analyzing the trajectories, researchers can understand how factors like water molecules and electrostatic interactions guide the ligand to its binding site. lew.ronih.gov Such simulations can also reveal fluctuations in different regions of the protein upon ligand binding. nih.gov

Molecular Docking and Scoring Approaches for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comresearchgate.net This method is instrumental in understanding the binding mode of this compound and its analogs within the active site of a target protein.

In studies involving the benzamidine-trypsin complex, docking is used to predict the binding pose, which is then often validated against crystallographic data. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site and ranking them using a scoring function. This function estimates the binding affinity (e.g., in kcal/mol), with lower energy scores indicating more favorable interactions. nih.gov Docking studies can precisely identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the receptor. nih.govlew.ro For example, the strong interaction between benzamidine and the Asp189 residue in the trypsin binding pocket is a well-documented finding from both experimental and docking studies. nih.gov

Table 2: Example of Molecular Docking Results for Benzamidine Analog with Trypsin Note: This table presents typical output from a molecular docking study, illustrating the types of interactions and energies calculated.

| Parameter | Value/Residues | Significance |

| Binding Affinity | -6.0 to -8.5 kcal/mol | Predicted strength of the ligand-receptor interaction. lew.ro |

| Key Hydrogen Bonds | Asp189, Gly219, Ser190 | Critical interactions that stabilize the bound complex. nih.gov |

| Hydrophobic Interactions | Tyr39, Trp215 | Non-polar interactions contributing to binding affinity. |

| RMSD from Crystal Pose | < 2.0 Å | Measure of accuracy of the predicted binding mode compared to an experimental structure. nih.gov |

Cheminformatics and Virtual Screening Methodologies

Cheminformatics applies computational methods to manage and analyze large sets of chemical data. One of its most powerful applications is virtual screening, a technique used in drug discovery to search vast libraries of small molecules for those most likely to bind to a drug target. mdpi.comnih.gov

In a typical workflow, a molecule like this compound could serve as a starting point or a query structure. A virtual screening campaign might begin by filtering a large compound database (such as the ZINC database) based on physicochemical properties or pharmacophore models derived from the known active compound. plos.orgresearchgate.net A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity. Subsequent steps involve docking the filtered compounds into the target's active site and ranking them based on their predicted binding affinity. plos.org This hierarchical approach efficiently narrows down millions of potential molecules to a manageable number of "hits" for subsequent experimental testing, significantly accelerating the initial stages of drug discovery. plos.org

Advanced Analytical Methodologies for N1 2 Dimethylamino Ethyl Benzamidine and Its Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of N1-(2-(dimethylamino)ethyl)benzamidine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the electronic environment of each nucleus.

For this compound, a standard ¹H NMR spectrum would reveal characteristic signals for each distinct proton group. The aromatic protons of the benzamidine (B55565) ring would typically appear in the downfield region (δ 7.0-8.0 ppm). The protons of the ethylenediamine (B42938) bridge would present as multiplets, likely triplets, in the intermediate region of the spectrum, while the methyl protons of the dimethylamino group would yield a sharp singlet in the upfield region. Integration of these signals provides the ratio of protons in each unique environment, confirming the presence and stoichiometry of the different structural motifs. Similarly, a ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted chemical shift (δ) values based on the analysis of similar structural fragments. Actual experimental values may vary based on solvent and other experimental conditions.

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.3 - 7.8 | Multiplet | 5H |

| Methylene (B1212753) (-N-CH₂-) | ~3.6 | Triplet | 2H |

| Methylene (-CH₂-N(CH₃)₂) | ~2.6 | Triplet | 2H |

| Methyl (-N(CH₃)₂) | ~2.3 | Singlet | 6H |

| Amidine (-NH₂) | 8.5 - 9.5 | Broad Singlet | 2H |

Advanced NMR Experiments (e.g., 2D-NMR, Solid-State NMR)

To resolve complex structural questions and confirm atomic connectivity, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, allowing for the mapping of adjacent protons, for instance, confirming the connectivity of the two methylene groups in the ethyl bridge. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC). unifi.itnih.gov These experiments are crucial for definitively assigning each carbon and proton signal and confirming the attachment of the dimethylaminoethyl side chain to the benzamidine nitrogen.

Solid-State NMR (ssNMR) can be utilized to study the compound in its solid form, providing insights into its crystalline structure, polymorphism, and intermolecular interactions within the crystal lattice. This is particularly valuable for understanding the physical properties of the bulk material.

Mass Spectrometry (MS) Techniques for Molecular Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight of this compound and for deducing its structure through the analysis of fragmentation patterns.

In a typical MS experiment, the molecule is ionized, often forming a protonated molecular ion [M+H]⁺. For this compound (C₁₁H₁₇N₃), the expected monoisotopic mass is 191.1422 Da. The observation of an ion at m/z 192.1495 would correspond to the [M+H]⁺ ion. Tandem MS (MS/MS) experiments involve selecting this parent ion, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions. This fragmentation provides a "fingerprint" of the molecule, revealing key structural components. nih.gov For example, a characteristic fragmentation pathway would be the cleavage of the C-C bond in the ethyl bridge or the loss of the dimethylamine (B145610) group.

High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, measures the m/z ratio with extremely high accuracy (typically <5 ppm). nih.gov This precision allows for the determination of the elemental composition of the parent ion and its fragments. nih.gov For an observed [M+H]⁺ ion, HRMS can distinguish the molecular formula C₁₁H₁₈N₃⁺ (calculated exact mass: 192.1495) from other potential formulas with the same nominal mass, providing unequivocal confirmation of the compound's elemental composition. nih.gov

Hyphenated techniques, most notably Liquid Chromatography-Mass Spectrometry (LC-MS), combine the separation power of chromatography with the detection specificity of mass spectrometry. nih.govrug.nlnih.gov An LC-MS system can separate this compound from impurities, starting materials, or other derivatives in a complex mixture before it enters the mass spectrometer for detection and identification. qub.ac.uk This is essential for reaction monitoring, purity assessment of synthesized batches, and metabolite identification studies. The use of electrospray ionization (ESI) in LC-MS is particularly well-suited for a polar and ionizable compound like this compound. nih.gov

Table 2: Predicted Key Mass Fragments of this compound in ESI-MS/MS This table outlines predicted m/z values for the parent ion and plausible fragment ions.

| Ion | Proposed Structure / Loss | Predicted m/z |

| [M+H]⁺ | Protonated Parent Molecule | 192.15 |

| [M+H - NH₃]⁺ | Loss of Ammonia (B1221849) | 175.12 |

| [C₇H₇N₂]⁺ | Benzamidine fragment | 119.06 |

| [C₄H₁₁N₂]⁺ | (2-(dimethylamino)ethyl)amine fragment | 87.09 |

| [C₂H₅N(CH₃)₂]⁺ | Dimethylaminoethyl fragment | 72.08 |

Chromatographic Separations for Purification and Analysis

Chromatographic methods are central to both the purification of this compound after synthesis and its quantitative analysis. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile compounds like this compound. researchgate.netresearchgate.net Given the compound's polarity and basic nature due to the amine and amidine groups, reversed-phase HPLC (RP-HPLC) is the most common mode of analysis.

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is achieved by adjusting the mobile phase composition, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The inclusion of additives like formic acid or trifluoroacetic acid in the mobile phase can improve peak shape by protonating the basic nitrogen atoms and reducing tailing. Detection is commonly performed using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule possesses a strong chromophore. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentration, allowing for the accurate determination of the compound's purity or its concentration in a sample.

Table 3: Example HPLC Method Parameters for Analysis of Related Aromatic Amines This table provides a representative starting point for method development for this compound.

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. The direct analysis of this compound by GC may be challenging due to its potential for thermal degradation and its polarity, which can lead to poor peak shapes and column adsorption. However, GC, particularly when coupled with mass spectrometry (GC-MS), can be a viable method, especially for its more volatile derivatives or after a suitable derivatization procedure.

For compounds containing polar functional groups like amines, derivatization is a common strategy to enhance volatility and thermal stability. This process involves chemically modifying the analyte to produce a less polar and more volatile derivative. For the N,N-dimethylaminoethyl group in the target compound, derivatization could involve acylation or silylation of any reactive N-H groups in its derivatives or to block the tertiary amine from unwanted interactions, although the tertiary amine itself is not derivatized.

The choice of derivatizing agent is critical and depends on the specific derivative being analyzed. Common agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents such as trifluoroacetic anhydride (B1165640) (TFAA). The resulting derivatives typically exhibit improved chromatographic behavior, allowing for better separation and more sensitive detection.

The applicability of GC-MS for the analysis of related compounds has been demonstrated. For instance, the analysis of various N,N-dialkylaminoethyl compounds has been successfully performed using GC-MS, sometimes after derivatization to improve analytical performance. The fragmentation patterns observed in the mass spectrometer would provide crucial information for the structural elucidation of the parent compound and its derivatives.

Table 1: Potential GC Derivatization Strategies for Volatile Derivatives of this compound

| Derivatization Method | Reagent Example | Target Functional Group | Resulting Derivative | Advantages |

| Silylation | BSTFA | N-H (in derivatives) | Trimethylsilyl (TMS) ether | Increased volatility and thermal stability |

| Acylation | TFAA | N-H (in derivatives) | Trifluoroacetyl (TFA) amide | Increased volatility, enhanced detection with ECD |

This table is illustrative and based on general derivatization strategies for amine-containing compounds.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be identified. The IR spectrum of this compound is expected to exhibit a series of absorption bands corresponding to its constituent functional groups.

The key functional groups in this compound include the aromatic benzene ring, the amidine group (C=N and C-N bonds), and the N,N-dimethylaminoethyl side chain. The expected characteristic IR absorption bands for these groups are summarized in the table below.

The aromatic ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The amidine group is characterized by a C=N stretching vibration, which is expected to appear in the 1680-1620 cm⁻¹ range. The C-N stretching vibrations of the amidine and the aliphatic amine will be present in the fingerprint region, typically between 1350 and 1000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl and methyl groups will be observed in the 2950-2850 cm⁻¹ region.

Table 2: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium to Weak |

| C=C Stretch | 1600-1450 | Medium to Weak | |

| Amidine | C=N Stretch | 1680-1620 | Strong |

| C-N Stretch | 1350-1250 | Medium to Strong | |

| Aliphatic Chain | C-H Stretch | 2950-2850 | Strong |

| N,N-dimethylamino | C-N Stretch | 1250-1020 | Medium |

These are predicted values based on typical ranges for the respective functional groups.

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of benzamidine reveals a planar arrangement of the phenyl and amidine groups. nih.govwikipedia.org For this compound, the benzamidine core is also expected to be largely planar. The conformation of the N,N-dimethylaminoethyl side chain will be a key feature of the crystal structure. The torsion angles around the C-C and C-N bonds of this side chain will determine its spatial orientation relative to the benzamidine core.

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, will play a significant role in the packing of the molecules in the crystal lattice. The nitrogen atoms of the amidine and the tertiary amine can act as hydrogen bond acceptors, while any N-H protons on derivatives could act as hydrogen bond donors.

Table 3: Expected Crystallographic Parameters for a Derivative of this compound

| Parameter | Expected Value/Feature | Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the unit cell. |

| Bond Lengths | C-C (aromatic) ~1.39 Å, C=N ~1.28 Å, C-N ~1.34 Å | Provides information on bond order and electronic structure. |

| Bond Angles | Reflective of sp² and sp³ hybridization | Determines the local geometry around each atom. |

| Torsion Angles | Defines the conformation of the side chain | Crucial for understanding the molecule's 3D shape. |

| Intermolecular Interactions | Hydrogen bonds, π-π stacking | Dictates the packing of molecules in the crystal. |

This table presents hypothetical data based on the analysis of structurally similar compounds.

The determination of the crystal structure of this compound or its derivatives would provide a definitive understanding of its solid-state conformation and the nature of the non-covalent interactions that govern its crystal packing.

Chemical Probe Development and Ligand Design Principles Utilizing the N1 2 Dimethylamino Ethyl Benzamidine Scaffold

Ligand-Based and Structure-Based Design Approaches

Both ligand-based and structure-based design strategies are pivotal in the development of novel compounds derived from the N1-(2-(dimethylamino)ethyl)benzamidine scaffold. nih.gov

Ligand-Based Design: In the absence of a three-dimensional structure of the target protein, ligand-based design relies on the knowledge of other molecules that bind to the same target. nih.gov This approach involves identifying the key pharmacophoric features of known active compounds. For the this compound scaffold, these features would include the cationic benzamidine (B55565) group, the aromatic ring, and the tertiary amine on the side chain. By creating a pharmacophore model, new molecules can be designed and synthesized that retain these essential features while exploring different chemical space to improve properties such as potency, selectivity, and pharmacokinetic profiles. nih.gov For example, bioisosteric replacements for the benzamidine group could be explored to modulate pKa or improve cell permeability. nih.gov

Structure-Based Design: When the three-dimensional structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based design becomes a powerful tool. researchgate.net This approach involves docking the this compound scaffold into the active site of the target to understand its binding mode. nih.gov Computational modeling can predict key interactions, such as hydrogen bonds, salt bridges, and hydrophobic interactions. nih.gov This information guides the design of new derivatives with modifications aimed at optimizing these interactions. For instance, if the dimethylaminoethyl side chain is near a hydrophobic pocket, extending or branching this chain could enhance binding affinity. nih.gov Structure-based design has been successfully used to develop potent inhibitors for various enzymes by optimizing the interactions between the ligand and the target protein. mdpi.com

Table 2: Comparison of Ligand-Based and Structure-Based Design Approaches

| Approach | Requirements | Methodology | Application to Scaffold |

| Ligand-Based Design | A set of known active molecules. | Pharmacophore modeling, QSAR. | Identify key features of the scaffold and design analogs with similar properties. |

| Structure-Based Design | 3D structure of the target protein. | Molecular docking, molecular dynamics. | Optimize interactions of the scaffold with the target's binding site. |

Coordination Chemistry of Benzamidine and its Derivatives

The benzamidine moiety and the dimethylamino group in the this compound scaffold are capable of coordinating with metal ions, leading to the formation of metal complexes with unique properties. nih.govnih.gov

Benzamidine and its derivatives can act as ligands, forming stable complexes with a variety of transition metals. nih.gov The nitrogen atoms of the amidine group can chelate a metal ion, forming a stable ring structure. The dimethylamino group on the side chain can also participate in coordination, potentially leading to tridentate coordination with the metal center. nih.gov The coordination number and geometry of the resulting metal complex will depend on the nature of the metal ion and the reaction conditions. nih.gov The formation of these complexes can be confirmed using various spectroscopic techniques, such as FT-IR, UV-Vis, and NMR spectroscopy, as well as X-ray crystallography. nih.govresearchgate.net The interaction between the metal and the ligand can involve both sigma-donation from the nitrogen lone pairs to the metal and potential pi-backbonding from the metal to the ligand's aromatic system. frontiersin.orgresearchgate.net

The coordination of a metal ion to the this compound scaffold can significantly alter its physicochemical properties, reactivity, and biological activity. rsc.org

Reactivity: Metal coordination can influence the electronic properties of the ligand, potentially making it more or less susceptible to chemical reactions. For instance, coordination can alter the acidity of N-H protons or the nucleophilicity of the nitrogen atoms. frontiersin.org The metal center itself can also become a site of catalytic activity. nih.gov

Biological Activity: The formation of metal complexes can enhance the biological activity of the parent ligand. nih.govnih.gov This can be due to several factors, including:

Increased Lipophilicity: The chelation of a metal ion can neutralize the charge of the ligand, leading to a more lipophilic complex that can more easily cross cell membranes. mdpi.com

Altered Target Interactions: The geometry and electronic properties of the metal complex may lead to different or stronger interactions with the biological target compared to the free ligand. researchgate.net

Redox Activity: Transition metal complexes can exhibit redox activity, which can be harnessed for therapeutic applications, such as inducing oxidative stress in cancer cells. mdpi.com

The choice of the metal ion is crucial, as different metals will impart different properties to the complex. For example, platinum and ruthenium complexes are well-known for their anticancer properties. nih.gov

Table 3: Potential Effects of Metal Coordination on this compound

| Property | Effect of Coordination | Potential Consequence |

| Solubility | Can be altered depending on the metal and counter-ions. | Modified bioavailability and formulation possibilities. |

| Lipophilicity | Often increased upon chelation. | Enhanced cell membrane permeability. mdpi.com |

| Electronic Structure | Redistribution of electron density. | Altered reactivity and binding affinity. frontiersin.org |

| Biological Activity | Can be enhanced, reduced, or altered. | New therapeutic applications. nih.govnih.gov |

Academic Insights from Patent Literature and Intellectual Property Analysis for Benzamidine Research

Review of Synthetic Methodologies Disclosed in Patents Relevant to Benzamidines

While patents for the specific compound N1-(2-(dimethylamino)ethyl)benzamidine are not prevalent, the broader patent literature for N-substituted benzamides and benzamidine (B55565) derivatives provides established synthetic routes. These methodologies are crucial for academic labs engaged in the synthesis of novel analogs for research purposes.

One common approach detailed in the patent literature involves the reaction of a substituted acid chloride with an asymmetrically disubstituted diamine. For instance, U.S. Patent 3,357,978A describes the preparation of substituted N-tertiary aminoalkyl benzamides, a class of compounds structurally related to this compound. google.com This process typically involves reacting a methyl benzoate (B1203000) derivative with a diamine, such as N,N-diethylethylenediamine, in a high-boiling solvent like ethylene (B1197577) glycol. google.com This is followed by hydrolysis to yield the final benzamide (B126) product. google.com

Another patented methodology for creating benzamidine derivatives starts from benzonitrile (B105546) precursors. Chinese patent CN106565541A discloses a method where benzonitrile and hydroxylamine (B1172632) hydrochloride are reacted to form a benzamidoxime (B57231) intermediate. researchgate.net This intermediate is then reduced via hydrogenation, using a nano-metal catalyst, to yield the benzamidine product. researchgate.net This method is highlighted for its efficiency and the recoverability of the catalyst. researchgate.net

These patented methods offer robust and scalable routes to benzamidine-containing molecules, which can be adapted by academic researchers for the synthesis of specific derivatives for hypothesis-driven studies.

Analysis of Novel Benzamidine Scaffolds and Derivatives Claimed in Academic-Relevant Patents

The patent literature is a rich source for identifying novel benzamidine scaffolds that have been developed for various therapeutic applications. A significant portion of these patents focuses on the development of inhibitors for serine proteases, a class of enzymes implicated in numerous physiological and pathological processes.

A major area of focus has been the development of benzamidine-based inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. Patents in this area describe a variety of scaffolds designed to interact with the active site of this enzyme. For example, a series of 4'-amidinobenzenesulfonyl-glycyl-4-amidinophenylalanine ethyl ester derivatives have been synthesized and patented as potent Factor Xa inhibitors. nih.gov These molecules often feature the benzamidine moiety as a key pharmacophore for binding to the S1 pocket of the protease. The development of such specific and potent inhibitors highlights the chemical space that has been extensively explored and claimed.

Beyond coagulation, novel benzamidine derivatives have been patented for other therapeutic uses. For instance, recent research has led to the synthesis and patenting of novel imino bases of benzamidine for the treatment of periodontal disease. nih.govmdpi.com These compounds have demonstrated significant antimicrobial activity against pathogens that contribute to this condition. nih.govmdpi.com This indicates a diversification of the therapeutic applications for benzamidine scaffolds beyond the well-trodden path of protease inhibition for thrombosis.

Influence of Patent Landscape on Academic Research Strategies and Directions

The patent landscape exerts a significant influence on the strategic direction of academic research. In fields where there is a high density of patents, such as the development of Factor Xa inhibitors, academic researchers may be disincentivized from pursuing similar lines of inquiry due to the established intellectual property rights. This can steer academic research towards less crowded, and often more innovative, areas.

The extensive patenting of benzamidine derivatives as anticoagulants, for example, has created a "patent thicket" around certain chemical scaffolds and their applications in thrombosis. nih.gov This encourages academic laboratories to explore the potential of benzamidine-based compounds in other therapeutic areas where there is more freedom to operate. The exploration of benzamidine derivatives for treating inflammatory diseases, as reviewed in the patent literature from 2011-2016, is one such example. nih.gov This review highlights a growing interest in serine protease inhibitors for conditions like skin and lung inflammation, neuroinflammation, and inflammatory arthritis, representing a strategic shift away from the saturated field of anticoagulation. nih.gov

Furthermore, the methodologies and structure-activity relationships disclosed in patents can serve as a foundation for academic research. Even if the specific compounds are protected, the underlying scientific principles can inspire new research questions. For instance, understanding the binding modes of patented inhibitors can inform the design of novel probes for studying enzyme function or the development of inhibitors for related but less-explored enzymes.

Identifying Gaps and Opportunities for Future Academic Research based on Patent Filings

A critical analysis of the patent landscape can reveal significant gaps and opportunities for academic research. By identifying what is being heavily patented, researchers can infer which areas are considered commercially viable and, conversely, which areas remain underexplored.

One major opportunity lies in targeting serine proteases that are not the primary focus of major pharmaceutical patenting efforts. While thrombin and Factor Xa have been the subject of intense investigation, many other serine proteases are implicated in diseases ranging from cancer to neurodegenerative disorders. ekb.eg Academic research can play a crucial role in validating these less-studied proteases as drug targets and developing novel benzamidine-based inhibitors against them. The patent literature on inhibitors for Type II transmembrane serine proteases (TTSPs) in respiratory diseases, for instance, points to an emerging area with significant therapeutic potential. researchgate.net

Another avenue for academic research is the exploration of novel applications for existing, and even off-patent, benzamidine scaffolds. As patents expire, the chemical matter enters the public domain, allowing for its unencumbered use in research. Academics can investigate new therapeutic uses for these compounds, repurpose them for different diseases, or use them as tool compounds to probe biological pathways.

Finally, the development of multivalent inhibitors, as an alternative to traditional monovalent compounds, presents another opportunity. Research into multivalent benzamidine molecules has shown that varying the valency and linker length can significantly modulate inhibitory potency, offering a strategy to enhance selectivity for specific serine proteases. nih.gov This area of research, which combines principles of medicinal chemistry and chemical biology, is well-suited for academic exploration and could lead to the development of next-generation protease inhibitors with improved therapeutic profiles. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(2-(dimethylamino)ethyl)benzamidine, and how can purity be validated?

- Methodological Answer : A common synthesis involves reductive amination or coupling reactions. For example, hydrogenation with Raney nickel in tetrahydrofuran (THF) under 3 atm H₂ pressure for 12 hours yields intermediates, followed by recrystallization using ethyl acetate/n-heptane (1:1) to achieve >95% purity . Validation requires HPLC (for purity assessment) and NMR (to confirm structural integrity, particularly the dimethylaminoethyl and benzamidine moieties).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms the presence of dimethylamino (-N(CH₃)₂) and benzamidine (C₆H₅C(NH)NH₂) groups. For example, the dimethylamino protons typically appear as a singlet near δ 2.2–2.5 ppm .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 220.2 for C₁₁H₁₇N₃).

- FT-IR : Identifies NH stretches (3200–3400 cm⁻¹) and C=N vibrations (1650–1700 cm⁻¹) .

Q. How can researchers address low yields during the synthesis of this compound?

- Methodological Answer : Optimize reaction conditions:

- Catalyst Screening : Raney nickel or palladium-based catalysts improve hydrogenation efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., THF or DMF) enhance solubility of intermediates.

- Temperature Control : Maintain 20–25°C to avoid side reactions .

Advanced Research Questions

Q. How does the dimethylaminoethyl group influence the compound’s interaction with biological targets (e.g., serine proteases)?

- Methodological Answer : The dimethylaminoethyl moiety enhances binding to negatively charged enzyme active sites via electrostatic interactions. For example, in trypsin-like proteases, molecular docking studies suggest the dimethylamino group stabilizes the transition state, while the benzamidine group binds the catalytic serine residue. Competitive inhibition assays (e.g., IC₅₀ determination using fluorogenic substrates) validate this mechanism .

Q. What experimental strategies resolve contradictions in reactivity data for benzamidine derivatives under varying pH conditions?

- Methodological Answer :

- pH-Dependent Kinetics : Perform kinetic assays across a pH range (e.g., 4.0–9.0) to identify optimal activity. For instance, ethyl 4-(dimethylamino)benzoate shows higher reactivity at neutral pH due to protonation equilibrium .

- Computational Modeling : Use density functional theory (DFT) to calculate pKa values and predict protonation states influencing reactivity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives?

- Methodological Answer :

- Analog Synthesis : Modify the benzamidine core (e.g., substituents at the phenyl ring) or dimethylaminoethyl chain (e.g., alkylation or fluorination) .

- Biological Assays : Compare inhibitory potency (e.g., Ki values) against target enzymes. For example, replacing the benzamidine with a thiophene group (as in ) alters steric hindrance and electron density, affecting binding affinity.

Q. What advanced purification techniques ensure high purity for sensitive downstream applications (e.g., crystallography)?

- Methodological Answer :

- Preparative HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to isolate >99% pure fractions .

- Crystallization Screening : Test solvents like ethanol/water mixtures to obtain single crystals for X-ray diffraction analysis .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting data on the stability of this compound in aqueous solutions?

- Methodological Answer :

- Accelerated Stability Studies : Conduct stress tests (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via LC-MS.

- pH Stability Profiling : The compound may hydrolyze at extremes (pH <3 or >10), forming benzamide derivatives. Buffered solutions (pH 6–8) are recommended for long-term storage .

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to the Hill equation (Y = Bottom + (Top-Bottom)/(1 + 10^(LogIC₅₀ − X))).

- Outlier Detection : Use Grubbs’ test to identify anomalous data points, especially in datasets with high variability (e.g., IC₅₀ values differing by >2 SD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.